N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide side chain linked to a 1,3-benzodioxole moiety.
Synthesis of such compounds typically involves coupling reactions between functionalized pyrazolotriazine intermediates and activated carboxylic acid derivatives. For example, analogous structures (e.g., and ) are synthesized via carbodiimide-mediated amide bond formation or nucleophilic substitution reactions in polar aprotic solvents like N,N-dimethylformamide .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-2-30-16-6-3-14(4-7-16)17-10-18-22(29)26(23-12-27(18)25-17)11-21(28)24-15-5-8-19-20(9-15)32-13-31-19/h3-10,12H,2,11,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHFAEGWOHOHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a pyrazolo-triazine structure. Its molecular formula is with a molecular weight of approximately 408.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Benzodioxole | A fused bicyclic structure known for its psychoactive properties. |
| Pyrazolo-triazine | A heterocyclic compound that may exhibit anti-cancer and anti-inflammatory activities. |
| Acetamide | A functional group that can influence solubility and bioavailability. |
Pharmacological Effects
Research indicates that derivatives of benzodioxole compounds often exhibit significant biological activities, including:
- Psychoactive Effects : Some derivatives have been studied for their entactogenic properties, which facilitate emotional openness and empathy in therapeutic settings .
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : Certain benzodioxole derivatives are noted for their ability to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
Case Studies
- Psychoactive Properties : A study on the N-methyl derivative of a related benzodioxole compound revealed non-hallucinogenic psychoactive effects, suggesting the potential for therapeutic applications in psychotherapy .
- Anticancer Research : Investigations into related pyrazolo-triazine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this class of compounds may be developed into effective anticancer agents .
- Inflammation Modulation : Research has shown that certain benzodioxole derivatives can inhibit pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory conditions such as rheumatoid arthritis .
The mechanisms by which this compound exerts its effects may involve:
- Receptor Interactions : Binding to serotonin receptors or other neurotransmitter systems may underlie its psychoactive properties.
- Enzyme Inhibition : Inhibition of specific kinases or enzymes involved in cancer cell signaling pathways could explain its anticancer activity.
- Cytokine Modulation : Alteration of cytokine production may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolotriazine-acetamide derivatives with diverse biological activities. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Lipophilicity: The target compound’s 4-ethoxyphenyl group provides moderate lipophilicity (logP ~3.2, estimated), comparable to the 4-methoxyphenyl analog (~logP 2.8) but higher than the thiazolidinone derivative (~logP 1.9) . The benzodioxole moiety further increases metabolic resistance compared to simpler aryl groups (e.g., phenyl or chlorobenzyl) due to reduced oxidative metabolism .
Tautomerism and Stability: Pyrazolotriazine derivatives with electron-withdrawing groups (e.g., 4-oxo) exhibit keto-enol tautomerism, which can influence reactivity and binding.
Synthetic Accessibility :
- The target compound’s synthesis shares similarities with and , utilizing carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation . However, the benzodioxole-containing side chain may require additional protection/deprotection steps to avoid side reactions.
Biological Implications: The 4-ethoxyphenyl group in the target compound may enhance affinity for enzymes or receptors sensitive to aryl ethers (e.g., kinase inhibitors).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
